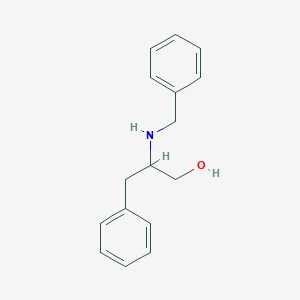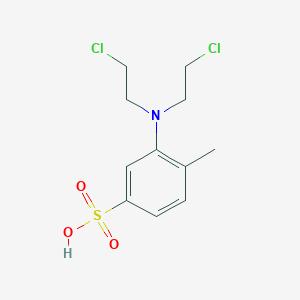
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE is a quaternary ammonium compound with the molecular formula C15H25IN2OS. This compound is known for its unique structure, which includes an acetamidophenyl group attached to a thioethyl chain, further bonded to a diethylmethylammonium group. It is commonly used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the reaction of 4-aminophenylthioethanol with acetic anhydride to form 2-(p-acetamidophenyl)thioethanol. This intermediate is then reacted with diethylmethylamine and methyl iodide under controlled conditions to yield the final quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the quaternization process .
Analyse Des Réactions Chimiques
Types of Reactions
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Elimination Reactions: It can undergo Hofmann elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and silver nitrate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted ammonium salts.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and secondary amines.
Applications De Recherche Scientifique
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Explored for potential use in drug delivery systems.
Industry: Utilized in the formulation of ionic liquids and surfactants.
Mécanisme D'action
The mechanism of action of AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE involves its interaction with cellular membranes. The compound disrupts membrane integrity by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethylammonium Iodide
- Tetramethylammonium Bromide
- Benzyltrimethylammonium Chloride
Uniqueness
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE is unique due to its acetamidophenylthioethyl group, which imparts specific chemical reactivity and biological activity not observed in simpler quaternary ammonium compounds. This structural feature enhances its utility in specialized applications such as targeted drug delivery and advanced material synthesis .
Propriétés
Numéro CAS |
102571-35-7 |
|---|---|
Formule moléculaire |
C15H25IN2OS |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H24N2OS.HI/c1-5-17(4,6-2)11-12-19-15-9-7-14(8-10-15)16-13(3)18;/h7-10H,5-6,11-12H2,1-4H3;1H |
Clé InChI |
IDRVTRIJGYFJBL-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
SMILES canonique |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
Synonymes |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methyl-azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)






![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)





